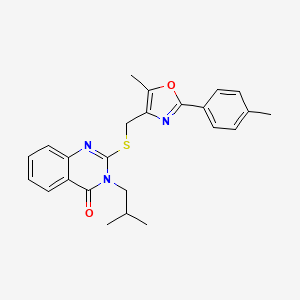

3-isobutyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methylpropyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2S/c1-15(2)13-27-23(28)19-7-5-6-8-20(19)26-24(27)30-14-21-17(4)29-22(25-21)18-11-9-16(3)10-12-18/h5-12,15H,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRUAYUJTSYLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Isobutyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Its unique structural features, including a quinazolinone core, an isobutyl group, and a thioether linkage to a substituted oxazole, suggest potential biological activities. This compound is of interest primarily for its possible roles in medicinal chemistry, particularly as a kinase inhibitor and antimicrobial agent.

Kinase Inhibition

The quinazolinone core structure is prevalent among known kinase inhibitors, indicating that 3-isobutyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one may possess similar properties. Kinases are critical enzymes involved in various cellular processes, including growth and proliferation. Research has shown that quinazolinone derivatives can inhibit several tyrosine kinases, such as CDK2, HER2, EGFR, and VEGFR2.

Table 1: Kinase Inhibition Activity of Quinazolinone Derivatives

| Compound Name | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | EGFR | 0.05 | |

| Compound B | HER2 | 0.1 | |

| Compound C | VEGFR2 | 0.15 | |

| 3-Isobutyl... | TBD | TBD |

Antimicrobial Activity

The presence of the oxazole moiety in similar compounds has been linked to antimicrobial activity. Some studies have reported that quinazolinone derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with oxazole groups showed effectiveness against various pathogens.

Table 2: Antimicrobial Activity of Quinazolinone Derivatives

| Compound Name | Bacteria/Fungi | Activity Level (MIC µg/mL) | Reference |

|---|---|---|---|

| Compound D | S. aureus | 32 | |

| Compound E | E. coli | 16 | |

| 3-Isobutyl... | TBD | TBD |

Case Studies and Research Findings

- In Vitro Cytotoxicity Assays : Various studies have conducted cytotoxicity assays on cancer cell lines using quinazolinone derivatives, revealing promising results for potential anticancer applications. The mechanism often involves the inhibition of specific kinases associated with tumor growth.

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of 3-isobutyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one with target proteins. These studies help elucidate the compound's mechanism of action and guide further modifications for improved efficacy.

- Synthesis and Structure-Activity Relationship (SAR) : The synthesis of this compound involves multiple steps requiring optimization to achieve high yields and purity. Research indicates that the specific combination of functional groups in this compound may enhance selectivity against certain kinases compared to other similar compounds.

Future Directions

Given the promising biological activities associated with 3-isobutyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, future research should focus on:

- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy.

- Modification for Enhanced Activity : Exploring structural modifications to improve potency and selectivity against specific targets.

- Broader Pharmacological Profiling : Investigating additional biological activities beyond kinase inhibition and antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives are widely studied for their diverse pharmacological properties. Below is a comparative analysis of the target compound with structurally or functionally related analogs:

Structural Analogs

3-Benzyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)quinazolin-4(3H)-one (3b, )

- Substituents : Benzyl at position 3; thio-linked oxoethyl-p-tolyl group at position 2.

- Key Differences : The target compound replaces the benzyl group with isobutyl and the oxoethyl chain with an oxazole-methyl group. The oxazole ring may enhance aromatic stacking interactions compared to the simpler p-tolyl-ethylthio group in 3b.

- Synthesis : 3b was synthesized via nucleophilic substitution in DMF, while the target compound’s synthesis method is unspecified in the evidence .

3-(4-Ethoxyphenyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one ()

- Substituents : 4-Ethoxyphenyl at position 3; identical oxazole-methylthio group at position 2.

- Key Differences : The ethoxyphenyl group at position 3 may confer distinct electronic effects compared to the aliphatic isobutyl group in the target compound. This could influence solubility or metabolic stability .

Structure-Activity Relationship (SAR) Insights

provides critical SAR data for S-substituted quinazolinones:

- Aliphatic vs. Aromatic Thio Groups :

- Aliphatic thio substituents (e.g., compounds 2–4 in ) exhibit stronger human carbonic anhydrase I (hCA I) inhibition (KI = 57.8–85.5 nM) compared to benzylthio derivatives (KI = 229.4–740.2 nM).

- The target compound’s oxazole-methylthio group is aromatic due to the p-tolyl substituent, suggesting it may fall into the less active benzylthio category for hCA I inhibition. However, the oxazole’s electron-rich nature could modulate activity differently .

- Position 3 Substitution: In -(o-methoxyphenyl) derivatives showed potent anti-inflammatory activity.

Q & A

Q. What are the common synthetic routes for preparing 3-isobutyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one?

- Methodological Answer : The compound can be synthesized via:

- Pd-catalyzed oxidative homocoupling : 2-Arylquinazolinones undergo coupling using Pd(OAc)₂ as a catalyst and Ag₂CO₃ as an oxidant, yielding biaryl derivatives. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize cross-coupling byproducts .

- Electrocyclization of aryl guanidines : Aryl guanidines undergo thermal or acid-catalyzed electrocyclization to form quinazolinone cores. Substituents like the isobutyl group can be introduced via alkylation post-cyclization .

- Thiolation reactions : Thioether linkages (e.g., the ((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio group) are introduced via nucleophilic substitution using thiols or disulfides under basic conditions .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example, the quinazolinone carbonyl (C=O) resonates at ~160–170 ppm, while aromatic protons in the p-tolyl group appear as a singlet at ~7.2 ppm .

- IR Spectroscopy : Confirm the presence of C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) bonds .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish regioisomers .

Advanced Research Questions

Q. How can reaction yields be improved for Pd-catalyzed coupling steps involving quinazolinone derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂ with ligands like PPh₃ to enhance catalytic efficiency.

- Oxidant Optimization : Replace Ag₂CO₃ with alternatives like Cu(OAc)₂ or K₂S₂O₈ to reduce side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of aromatic intermediates.

- Isomer Control : Use steric/electronic directing groups (e.g., methoxy or nitro substituents) to favor coupling at less hindered positions .

Q. What computational methods are used to elucidate the reaction mechanism of quinazolinone synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for electrocyclization or coupling steps using B3LYP/6-311G(d,p) basis sets. Compare theoretical NMR chemical shifts with experimental data to validate intermediates .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- HOMO-LUMO Analysis : Identify reactive sites for electrophilic/nucleophilic attack in the quinazolinone core .

Q. How can bioactivity studies (e.g., anticancer assays) be designed for this compound?

- Methodological Answer :

- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity. Include positive controls (e.g., cisplatin) and dose-response curves (1–100 µM range).

- Target Identification : Perform molecular docking against therapeutic targets (e.g., EGFR, tubulin) using AutoDock Vina. Validate binding via SPR or ITC .

- Mechanistic Studies : Measure apoptosis markers (e.g., caspase-3 activation) or cell cycle arrest (flow cytometry) .

Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- X-ray Crystallography : Obtain single-crystal structures to unambiguously assign regiochemistry (e.g., oxazolyl vs. thiazolyl substituents) .

- Isotopic Labeling : Use ¹³C-labeled precursors to trace carbonyl or thioether groups in complex spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.